molecular formula C23H21FN2O5S2 B2471795 4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid CAS No. 1177818-32-4

4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid

Cat. No. B2471795
CAS RN: 1177818-32-4
M. Wt: 488.55
InChI Key: PTVVBLNROMZEGB-UHFFFAOYSA-N
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Description

The compound appears to contain a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . It also seems to have a butanoic acid group, which is a four-carbon carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and butanoic acid groups would contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the butanoic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in acidic properties .

Scientific Research Applications

Pharmacokinetics and Toxicity

Assessing the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is essential. Additionally, toxicity studies can help determine its safety profile. Researchers can explore its potential as a lead compound or probe its limitations.

properties

IUPAC Name

4-[9-(4-fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5S2/c24-10-5-3-9(4-6-10)14-15-11-8-12(18(15)32-20-19(14)33-23(31)25-20)17-16(11)21(29)26(22(17)30)7-1-2-13(27)28/h3-6,11-12,14-18H,1-2,7-8H2,(H,25,31)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVBLNROMZEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CC=C(C=C6)F)SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid

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